molecular formula C14H15NO3S B2503823 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034568-44-8

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2503823
CAS No.: 2034568-44-8
M. Wt: 277.34
InChI Key: GERORGJMRWKUPX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropane carboxamide core linked to a hydroxyethyl group substituted with a fused thiophene-furan aromatic system. This compound is structurally distinct due to the combination of a thiophene-furan moiety with a polar hydroxy group, which may influence solubility and intermolecular interactions in biological systems .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(18-13)10-5-6-19-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERORGJMRWKUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and electrophiles like halogens or nitronium ions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiophene-furan hybrids with various functional groups attached .

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene-furan hybrid ring system can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl chain and cyclopropane carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs (cyclopropane, heterocycles, or carboxamide groups) and are compared in Table 1:

Compound Name Key Structural Features Key Differences
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide (Target) Cyclopropane carboxamide, hydroxyethyl, thiophene-furan hybrid Unique thiophene-furan hybrid; polar hydroxy group
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) Cyclopropane carboxamide, methoxynaphthofuran Naphthofuran vs. thiophene-furan; methoxy vs. hydroxy group
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole, furan, sulfonamide Oxadiazole core vs. cyclopropane; sulfonamide vs. carboxamide
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan-carboxamide, hydrazinyl group No cyclopropane; hydrazinyl side chain

Physicochemical Properties

  • Target Compound : The hydroxy group enhances hydrophilicity (predicted logP ~2.1) compared to methoxy-substituted analogues (e.g., 15b, logP ~3.5) .
  • Thermal Stability: Cyclopropane-containing compounds (e.g., 15b, m.p. 160–162°C) exhibit higher melting points than non-rigid analogues (e.g., LMM11, likely lower m.p. due to flexible oxadiazole) .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1 : Preparation of intermediates with thiophene and furan rings via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
  • Step 2 : Introduction of the cyclopropanecarboxamide group through amidation or condensation reactions, often employing reagents like EDCI/HOBt for activation .
  • Purification : Flash column chromatography or recrystallization is used to isolate intermediates and final products . Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For crystallographic analysis, SHELX software is employed to refine crystal structures, particularly for resolving hydrogen atom positions .

Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield (%)Characterization Method
Ring formationPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75%NMR, IR
AmidationEDCI, HOBt, DCM, RT50–60%HRMS, HPLC

Q. Which computational methods predict pharmacokinetic properties of this compound?

Density-functional theory (DFT) calculations, as implemented in the Colle-Salvetti correlation-energy model, predict electronic properties (e.g., HOMO-LUMO gaps) and solubility . PubChem-derived descriptors, such as XLogP3 and topological polar surface area (TPSA), estimate bioavailability and membrane permeability . Molecular dynamics simulations can model interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiophene-furan hybrids be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or target specificity. Methodological approaches include:

  • Comparative assays : Test the compound against isogenic cell lines or enzyme isoforms to isolate mechanism-specific effects .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm involvement of suspected pathways (e.g., Wnt signaling) .
  • Structural analogs : Compare activity profiles of derivatives lacking the cyclopropane or hydroxyl groups to identify critical pharmacophores .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization requires:

  • Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency .
  • Solvent effects : Replace DMF with ethanol or acetonitrile to reduce side reactions .
  • Temperature control : Lower reaction temperatures (e.g., 60°C instead of 80°C) improve selectivity for the furan-thiophene intermediate . Example : A 15% yield increase was achieved by switching from THF to DCM in the amidation step .

Q. How can crystallographic challenges (e.g., weak hydrogen bonds) be addressed?

Weak intermolecular interactions (C–H⋯O/S) complicate crystal packing analysis. Solutions include:

  • Low-temperature data collection : Enhances diffraction resolution for accurate electron density mapping .
  • SHELX refinement : Use the "ISOR" restraint to model disordered atoms and "DFIX" for constrained bond lengths .
  • Synchrotron radiation : Provides high-intensity X-rays to resolve low-occupancy hydrogen positions .

Methodological Guidance

Q. What techniques validate the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases), with validation via binding free energy calculations (ΔG) .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Q. How are metabolic pathways of this compound studied?

  • LC-MS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental solubility data?

DFT models may overlook solvent effects or polymorphic crystal forms. Mitigation strategies:

  • COSMO-RS simulations : Incorporate solvent polarity and entropy for accurate solubility predictions .
  • Powder X-ray diffraction (PXRD) : Identifies polymorphs that alter dissolution rates .

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